molecular formula C16H23ClN2 B15092485 N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine

Cat. No.: B15092485
M. Wt: 278.82 g/mol
InChI Key: WYYWZCLBCYMWSS-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethylamine in the presence of a base, followed by the introduction of the piperidine ring. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its pharmacological properties, including potential analgesic, anti-inflammatory, or antipsychotic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine would depend on its specific biological target. Generally, piperidine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine
  • N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidine
  • N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-ol

Uniqueness

N-(4-Chlorobenzyl)-N-(cyclopropylmethyl)piperidin-4-amine is unique due to the presence of both the 4-chlorobenzyl and cyclopropylmethyl groups, which can influence its pharmacological profile and chemical reactivity. The combination of these groups with the piperidine ring can result in distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C16H23ClN2

Molecular Weight

278.82 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(cyclopropylmethyl)piperidin-4-amine

InChI

InChI=1S/C16H23ClN2/c17-15-5-3-14(4-6-15)12-19(11-13-1-2-13)16-7-9-18-10-8-16/h3-6,13,16,18H,1-2,7-12H2

InChI Key

WYYWZCLBCYMWSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2=CC=C(C=C2)Cl)C3CCNCC3

Origin of Product

United States

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